Flurandrenolide

Dermatology Topical Corticosteroid Comparative Clinical Trial

Flurandrenolide (fludroxycortide) is a synthetic fluorinated glucocorticoid supplied in four distinct formulations spanning potency Groups 1–5. Formulation substitution is clinically unsound—differences in vehicle-driven percutaneous absorption, potency tier, and delivery mechanism preclude therapeutic equivalence. The tape formulation uniquely integrates sustained drug release with occlusive dressing, an effect unattainable by pairing cream/ointment with separate bandages. Procure the exact formulation and potency group required.

Molecular Formula C24H33FO6
Molecular Weight 436.5 g/mol
CAS No. 1524-88-5
Cat. No. B1673477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurandrenolide
CAS1524-88-5
SynonymsFlurandrenolide, Fludroxycortide, Flurandrenolone;  Cordran, Haelan, Drenison
Molecular FormulaC24H33FO6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
InChIInChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
InChIKeyPOPFMWWJOGLOIF-XWCQMRHXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
FREELY SOL IN CHLOROFORM;  SOL IN METHANOL;  SPARINGLY SOL IN ALC;  PRACTICALLY INSOL IN WATER & ETHER
5.78e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flurandrenolide 1524-88-5: Topical Corticosteroid Procurement & Formulation Profile


Flurandrenolide (CAS 1524-88-5), also designated as fludroxycortide, is a synthetic fluorinated glucocorticoid indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses [1]. Its molecular formula is C₂₄H₃₃FO₆ with a molecular weight of 436.52 [2]. The compound exhibits potency classification that varies by formulation: the 0.05% ointment is categorized as medium-to-high potency (Group 4/mid-strength), whereas the 0.05% cream falls into lower-mid potency (Group 5) [3]. Unlike many topical corticosteroids available only as creams or ointments, Flurandrenolide is uniquely formulated as a drug-impregnated polyethylene surgical tape (Cordran Tape, 4 μg/cm²), which functions simultaneously as both the active pharmaceutical vehicle and an occlusive dressing [4].

Why Flurandrenolide Cannot Be Directly Substituted with Fluocinolone Acetonide, Betamethasone Valerate, or Diflorasone Diacetate


The interchangeability of topical corticosteroids is constrained by three compounding factors: formulation-dependent potency classification, distinct physicochemical properties governing stratum corneum penetration, and unique delivery system characteristics. Flurandrenolide 0.05% cream is assigned to Group 5 (lower mid-strength), whereas fluocinolone acetonide 0.025% cream and betamethasone valerate 0.1% cream share this same potency classification—yet they are not therapeutic equivalents due to differing molecular lipophilicity and vehicle effects [1]. Furthermore, Flurandrenolide tape constitutes a fundamentally different drug-device combination product: it provides sustained drug release while serving as an occlusive dressing that hydrates the stratum corneum and enhances percutaneous absorption [2]. This integrated delivery mechanism cannot be replicated by simply applying a cream or ointment plus a separate occlusive bandage. Consequently, procurement specifications must account for both the active pharmaceutical ingredient identity and the specific formulation type, as substitution based solely on corticosteroid class or nominal concentration may yield divergent therapeutic outcomes.

Flurandrenolide Quantitative Differentiation Evidence: Head-to-Head Comparisons with Fluocinolone Acetonide, Betamethasone, Clobetasol, and Diflorasone Diacetate


Flurandrenolide 0.05% Cream vs. Fluocinolone Acetonide 0.025% Cream: Clinical Efficacy in Psoriasis and Atopic Dermatitis Under Occlusion

A clinical study comparing flurandrenolone 0.05% (n=34), fluocinolone acetonide 0.025% (n=35), and triamcinolone acetonide 0.1% (n=34) in 103 cases of selected dermatoses using the occlusive plastic film technique demonstrated that flurandrenolide exhibited superior or comparable therapeutic response relative to both comparators. The study employed a standardized occlusive method that amplifies the clinical relevance of the observed differences [1]. This head-to-head comparative data establishes flurandrenolide 0.05% cream as therapeutically non-inferior—and in specific dermatoses superior—to fluocinolone acetonide 0.025% cream when occlusion is employed.

Dermatology Topical Corticosteroid Comparative Clinical Trial

Flurandrenolide Tape (4 μg/cm² Once Daily) vs. Diflorasone Diacetate 0.05% Ointment (Twice Daily): Superior Clinical Clearing in Plaque Psoriasis

A 1998 investigator-blinded, randomized, bilateral paired-comparison study (n=30) directly evaluated flurandrenolide tape (4 μg/cm²) applied once daily for up to 16 hours versus diflorasone diacetate 0.05% ointment applied contralaterally twice daily in plaque psoriasis [1]. Flurandrenolide tape-treated plaques showed consistently greater clearing in terms of erythema, scaling, induration, and overall treatment success for all plaques, including the subset of knee and elbow plaques [2]. This outcome is particularly notable given that diflorasone diacetate 0.05% ointment is classified as a Group 1 (superpotent) topical corticosteroid, whereas flurandrenolide tape is also categorized as Group 1 [3]. The study concluded that the efficacy of flurandrenolide tape in treating psoriatic plaques surpasses that of diflorasone diacetate ointment despite a less frequent dosing schedule (once daily versus twice daily) [1].

Psoriasis Topical Corticosteroid Occlusive Dressing Randomized Controlled Trial

Flurandrenolide vs. Betamethasone and Clobetasol: Differential Skin Layer Penetration Driven by Lipophilicity (Log D)

A 2018 in vitro Franz-type diffusion cell study quantified the penetration profiles of three glucocorticoids—flurandrenolide, betamethasone, and clobetasol—through human skin layers [1]. The study established that the more hydrophobic compounds (clobetasol and betamethasone) are present in higher amounts in the epidermis and dermis, while the hydrophilic compound (flurandrenolide) is predominantly detected in the receptor fluid [1]. This differential distribution pattern correlates directly with the compounds' Log D values: flurandrenolide exhibits lower lipophilicity compared with betamethasone and clobetasol. The study further demonstrated that formulation (propylene glycol solution vs. commercial cream vs. commercial ointment) substantially affects drug diffusion, with ointments delivering higher amounts of active substance to the epidermis and dermis than creams for all three compounds [1].

Percutaneous Absorption Franz Diffusion Cell Lipophilicity Topical Formulation

Flurandrenolide Ointment 0.05% vs. Cream 0.05%: Formulation-Dependent Potency Classification Within the Same Compound

Within the United States classification system for topical corticosteroids, flurandrenolide demonstrates formulation-dependent potency stratification [1]. Flurandrenolide 0.05% ointment is categorized as Group 4 (mid-strength/medium potency), whereas flurandrenolide 0.05% cream is categorized as Group 5 (lower mid-strength) [1]. This intra-compound potency differential arises from vehicle effects on percutaneous absorption, a phenomenon corroborated by in vitro penetration studies demonstrating that ointment formulations deliver higher amounts of active substance to the epidermis and dermis compared with cream formulations [2]. By comparison, fluocinolone acetonide 0.025% cream occupies the same Group 5 classification as flurandrenolide 0.05% cream, while betamethasone valerate 0.1% cream is also Group 5 [3]. Flurandrenolide tape (4 μg/cm²) is uniquely classified as Group 1 (superpotent)—the only flurandrenolide formulation achieving this highest potency tier [4].

Topical Corticosteroid Potency Classification Vehicle Effect Vasoconstrictor Assay

Flurandrenolide Tape: Integrated Occlusive Dressing Delivery System vs. Conventional Topical Corticosteroid Application

Flurandrenolide tape (Cordran Tape) represents a unique drug-device combination product in the topical corticosteroid armamentarium [1]. The polyethylene surgical tape serves simultaneously as the drug vehicle and an occlusive dressing, with the active pharmaceutical ingredient (4 μg/cm²) incorporated directly into the adhesive layer [2]. Retention of insensible perspiration by the tape results in hydration of the stratum corneum and improved diffusion of the medication [2]. Flurandrenolide is slowly released from the tape matrix, providing sustained delivery over the application period [3]. This integrated delivery mechanism differentiates flurandrenolide tape from conventional topical corticosteroids that require separate occlusive dressing application—a procedure associated with inconsistent occlusion quality and variable drug absorption [4]. The tape is indicated for once-daily application for up to 16 hours, with the option to replace every 24 hours if tolerated [5].

Drug-Device Combination Occlusive Dressing Sustained Release Transdermal Delivery

Flurandrenolide 0.05% Cream vs. Hydrocortisone 1% Cream: Superior Efficacy in Psoriasis and Atopic Dermatitis

A double-blind clinical study demonstrated that flurandrenolide 0.05% cream exhibited superior therapeutic efficacy compared with hydrocortisone 1% cream in the treatment of psoriasis and atopic dermatitis [1]. Hydrocortisone 1% is classified as a Group 7 (least potent) topical corticosteroid, whereas flurandrenolide 0.05% cream is classified as Group 5 (lower mid-strength) [2]. The observed superiority is consistent with the 2-class potency differential between these agents. This evidence establishes flurandrenolide 0.05% cream as an appropriate step-up option from low-potency corticosteroids when initial therapy with hydrocortisone proves insufficient, without advancing to higher-potency agents that carry increased risks of local adverse effects.

Psoriasis Atopic Dermatitis Low-Potency Corticosteroid Comparative Efficacy

Flurandrenolide Evidence-Based Application Scenarios for Research and Industrial Procurement


Treatment of Localized Plaque Psoriasis Requiring Once-Daily Occlusive Therapy

Flurandrenolide tape (Cordran Tape, 4 μg/cm²) is indicated for dry, scaling localized psoriatic lesions where integrated occlusive dressing delivery provides superior clinical clearing compared with twice-daily diflorasone diacetate 0.05% ointment [1]. The tape formulation achieves Group 1 (superpotent) efficacy with once-daily application, offering documented superiority in reducing erythema, scaling, and induration across all plaque locations, including the therapeutically challenging knee and elbow regions [2]. This scenario is particularly relevant for procurement in dermatology clinics and hospital formularies managing moderate-to-severe plaque psoriasis where enhanced percutaneous absorption via occlusion is clinically warranted.

Step-Up Therapy from Low-Potency Corticosteroids in Eczema and Atopic Dermatitis

Flurandrenolide 0.05% cream (Group 5, lower mid-strength) provides a defined potency increment over hydrocortisone 1% cream (Group 7, least potent), with double-blind clinical evidence demonstrating superior efficacy in psoriasis and atopic dermatitis [3]. This positions flurandrenolide cream as an evidence-supported intermediate option for patients who fail to achieve adequate disease control with low-potency agents but for whom higher-potency corticosteroids (Groups 1-3) may pose unnecessary risk. Procurement considerations include stocking flurandrenolide 0.05% cream as part of a tiered corticosteroid formulary alongside lower- and higher-potency alternatives.

Treatment of Dermatoses in Intertriginous Areas and Scalp via Lotion Formulation

Flurandrenolide 0.05% lotion is formulated for application to weeping eruptions, intertriginous areas subject to chafing (axilla, groin, foot), and hairy regions including the scalp [4]. The lotion vehicle provides advantages over ointments and creams in these anatomical sites due to reduced occlusion and improved spreadability on moist or hair-bearing surfaces. This formulation-specific indication supports procurement of flurandrenolide lotion as a distinct stock-keeping unit for dermatology practices treating flexural dermatoses and scalp psoriasis where cream or ointment vehicles are suboptimal.

Treatment of Dry, Scaly Dermatoses Requiring Enhanced Emollient Effect

Flurandrenolide 0.05% ointment (Group 4, mid-strength) provides a more occlusive vehicle than the corresponding cream formulation, resulting in higher potency classification (Group 4 vs. Group 5) and greater delivery of active substance to the epidermis and dermis [5]. The ointment base (white wax, cetyl alcohol, sorbitan sesquioleate, white petrolatum) offers intrinsic emollient properties suitable for dry, scaly lesions [6]. This formulation is appropriate for procurement when treating xerotic dermatoses that benefit from both corticosteroid anti-inflammatory activity and vehicle-derived moisturization and barrier restoration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flurandrenolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.